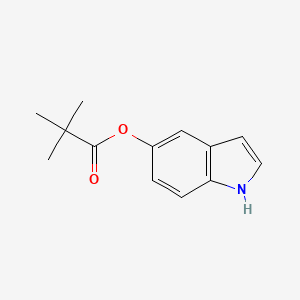

1H-indol-5-yl 2,2-dimethylpropanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1H-indol-5-yl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C13H15NO2/c1-13(2,3)12(15)16-10-4-5-11-9(8-10)6-7-14-11/h4-8,14H,1-3H3 |

InChI Key |

BGSXXISWBJJUFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Precursor Synthesis and Functionalization Approaches

Synthesis of Indole-5-ol Derivatives

Indole-5-ol, also known as 5-hydroxyindole (B134679), is a crucial building block. Several synthetic routes have been developed for its preparation, often involving the construction of the indole (B1671886) nucleus with a pre-existing oxygen functionality at the C5-position.

One common strategy involves the use of a protecting group for the hydroxyl function, such as a benzyl (B1604629) ether. The synthesis can commence with the preparation of 5-benzyloxyindole, which can then be debenzylated to afford the desired indole-5-ol. The debenzylation is typically achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent mixture, such as ethanol (B145695) and acetic acid with a hydrogen donor like cyclohexene. sigmaaldrich.com

Another classical and versatile method for indole synthesis is the Fischer indole synthesis. thermofisher.comwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain indole-5-ol, a substituted phenylhydrazine, such as p-methoxyphenylhydrazine, can be reacted with a suitable carbonyl compound. The resulting 5-methoxyindole (B15748) can then be demethylated to yield 5-hydroxyindole.

A more contemporary approach provides a convergent route to 3,4-disubstituted 5-hydroxy indoles through an intramolecular Diels-Alder reaction. This one-pot procedure utilizes microwave heating to initiate a [4+2]-cycloaddition of an alkynol segment onto a furan (B31954) ring, which is followed by a fragmentation and aromatization cascade to form the 5-hydroxyindole core. nih.gov

A multi-step synthesis starting from 5-bromoindole (B119039) has also been reported. In this process, 5-bromoindole is subjected to hydroxylation using a sodium hydroxide (B78521) solution in the presence of a kaolin-loaded phosphotungstate catalyst to produce 5-hydroxyindole. guidechem.com

| Method | Starting Materials | Key Steps | Typical Reagents |

| Protection/Deprotection | 5-Benzyloxyindole | Catalytic Hydrogenolysis | Pd/C, H₂, Cyclohexene/Ethanol/Acetic Acid sigmaaldrich.com |

| Fischer Indole Synthesis | p-Methoxyphenylhydrazine, Carbonyl Compound | Cyclization, Demethylation | Acid catalyst (e.g., HCl, ZnCl₂), Demethylating agent (e.g., BBr₃) thermofisher.comwikipedia.orgnih.gov |

| Intramolecular Diels-Alder | N-protected Furfurylamine derivative, Alkynyl alcohol | Microwave-assisted cycloaddition, Aromatization | o-Dichlorobenzene (solvent) nih.gov |

| Hydroxylation of Haloindole | 5-Bromoindole | Catalytic Hydroxylation | NaOH, Kaolin-loaded phosphotungstate catalyst guidechem.com |

Synthesis of 2,2-Dimethylpropanoic Acid and Its Activated Forms

2,2-Dimethylpropanoic acid, commonly known as pivalic acid, is the second precursor. For esterification, it is often necessary to convert the carboxylic acid into a more reactive form, such as an acyl chloride. Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is the most frequently used activated form for this purpose.

The preparation of pivaloyl chloride from pivalic acid can be achieved using several standard chlorinating agents. A common laboratory and industrial method involves the reaction of pivalic acid with thionyl chloride (SOCl₂). atamanchemicals.com This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Alternatively, phosphorus halides such as phosphorus pentachloride (PCl₅) or phosphorus trichloride (B1173362) (PCl₃) can be employed. The reaction with PCl₅ was historically one of the first methods reported for the synthesis of pivaloyl chloride. wikipedia.org The reaction with PCl₃ also yields pivaloyl chloride, with phosphorous acid as a byproduct. google.com Other methods include reacting pivalic acid with a trichloromethylated aromatic compound in the presence of a catalyst. justia.com

| Reagent | Byproducts | Reaction Conditions | Reference |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Typically neat or in an inert solvent, gentle heating | atamanchemicals.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Often performed neat or in a non-polar solvent | wikipedia.org |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Reaction with stoichiometric amounts, followed by distillation | google.com |

| Trichloromethylated Aromatic Compound | Aroyl chloride, HCl | Catalytic, reduced pressure, elevated temperature | justia.com |

Esterification Reactions for 1H-indol-5-yl 2,2-dimethylpropanoate Formation

The final step in the synthesis is the formation of the ester bond between indole-5-ol and 2,2-dimethylpropanoic acid. Due to the lower nucleophilicity of the phenolic hydroxyl group of indole-5-ol compared to aliphatic alcohols, direct acid-catalyzed esterification is often challenging. Therefore, more specialized methods are typically employed.

Direct Esterification Approaches

Direct esterification of phenols with carboxylic acids is generally less efficient than with alcohols and often requires harsh conditions. acs.org However, methods have been developed using strong acid catalysts such as phosphorous acid or in the presence of dehydrating agents. google.com The reaction can also be driven forward by reacting the phenol (B47542) with a carboxylic acid anhydride (B1165640) in the presence of a strong acid catalyst. google.com Another approach involves the use of pivalic anhydride and sodium thiosulfate (B1220275) pentahydrate, which has been shown to be effective for the esterification of electron-rich phenols. arkat-usa.org

Transesterification Methodologies

Transesterification offers an alternative route where an existing ester of 2,2-dimethylpropanoic acid is reacted with indole-5-ol. This can be particularly useful when a more volatile alcohol can be removed to drive the equilibrium towards the desired product. The transesterification of aryl or heteroaryl esters with phenols can be effectively catalyzed by alkali metal carbonates, such as potassium carbonate (K₂CO₃), under neutral conditions. researchgate.net Biocatalysts, such as lipases, have also been explored for the transesterification of phenolic compounds, although the efficiency can be substrate-dependent. mdpi.com

Coupling Reagent-Mediated Esterification (e.g., DCC, HATU)

To overcome the challenges of direct esterification, coupling reagents are widely used to activate the carboxylic acid. The Steglich esterification is a particularly mild and effective method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org This method is well-suited for sterically hindered substrates and proceeds under gentle, room temperature conditions. The reaction involves the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC, which then reacts with the alcohol, facilitated by DMAP. nih.gov

Another class of coupling reagents includes uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). While HATU is predominantly used for amide bond formation, it can also be employed for the synthesis of esters, particularly in cases where other methods fail. The reaction proceeds through the formation of an active ester intermediate.

| Method | Key Reagents | Advantages | Considerations |

| Direct Esterification | Strong acid catalyst (e.g., H₃PO₄) google.com, Pivalic anhydride/Na₂S₂O₃·5H₂O arkat-usa.org | Atom economical | Often requires harsh conditions and may give low yields |

| Transesterification | Base catalyst (e.g., K₂CO₃) researchgate.net, Biocatalyst (e.g., lipase) mdpi.com | Mild conditions | Equilibrium-driven process |

| DCC/DMAP Coupling (Steglich) | DCC, DMAP | Mild, high yields, suitable for sensitive substrates organic-chemistry.orgorganic-chemistry.orgnih.gov | Formation of dicyclohexylurea byproduct which needs to be removed |

| HATU Coupling | HATU, organic base (e.g., DIPEA) | High reactivity | More commonly used for amides, can be expensive |

Alternative Synthetic Routes to the Core Structure

The formation of the ester linkage at the 5-position of the indole ring is the primary challenge in synthesizing this compound. This is typically achieved through the acylation of 5-hydroxyindole. Alternative strategies focus on streamlining this process through innovative methodologies.

While direct one-pot syntheses for this compound are not extensively detailed in dedicated literature, the principles are well-established in organic synthesis. A hypothetical one-pot approach could commence with the formation of the indole ring system from appropriate precursors, followed by in-situ functionalization at the 5-position and subsequent esterification. For example, a polysubstituted indole could be formed, and through a series of subsequent reactions within the same pot, be converted to the desired product. nih.gov

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are both efficient and selective. Both metal-free and metal-catalyzed approaches are viable for the synthesis of indole esters.

Metal-Free Catalysis: Metal-free catalysis for esterification often relies on the use of organocatalysts or acidic/basic promoters. For the acylation of a phenol-like substrate such as 5-hydroxyindole, a common method involves the use of a base like pyridine (B92270) or triethylamine (B128534), which acts as a nucleophilic catalyst and an acid scavenger. The reaction of 5-hydroxyindole with pivaloyl chloride in the presence of pyridine is a classic example of this approach. More advanced metal-free catalysts, such as N-heterocyclic carbenes (NHCs), have also been developed for transesterification reactions, which could be adapted for this synthesis. rsc.org

Metal-Catalyzed Synthesis: Transition metal catalysts have been extensively used for the functionalization of indoles. researchgate.netrsc.org While much of the focus has been on C-H functionalization at the C2 and C3 positions, metal catalysts can also be employed to facilitate the esterification process. For instance, Lewis acids like titanium dioxide (TiO₂) have been shown to be effective catalysts for the acylation of phenols with acid chlorides under solvent-free conditions, offering high yields and the potential for catalyst recycling. Other metal salts, such as those of hafnium(IV) or zirconium(IV), have been demonstrated to catalyze the direct ester condensation of carboxylic acids and alcohols. organic-chemistry.org Such a system could be applied to the reaction between 5-hydroxyindole and pivalic acid.

The table below summarizes various catalytic approaches applicable to the esterification of phenolic compounds, which is the key step in synthesizing this compound.

| Catalyst Type | Example Catalyst | Reactants | General Conditions | Key Advantages |

| Metal-Free (Base) | Pyridine, Triethylamine | 5-Hydroxyindole, Pivaloyl Chloride | Organic solvent, Room temperature | Simplicity, cost-effective |

| Metal-Free (Acid) | p-Toluenesulfonic acid (p-TsOH) | 5-Hydroxyindole, Pivalic Acid | Reflux with water removal | Fischer-Speier esterification conditions |

| Metal Oxide | Titanium Dioxide (TiO₂) | 5-Hydroxyindole, Pivaloyl Chloride | Solvent-free, 25°C | Reusable catalyst, high yield, mild conditions |

| Lewis Acid | Hafnium(IV) or Zirconium(IV) salts | 5-Hydroxyindole, Pivalic Acid | Direct condensation | Atom-efficient organic-chemistry.org |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. researchgate.netarkat-usa.orgnih.gov While many MCRs involving indoles focus on building complexity at the C2 and C3 positions of the pyrrole (B145914) ring, it is conceivable to design an MCR that results in a 5-hydroxyindole derivative, which could then be acylated in a subsequent step or even in the same pot. rsc.org For example, a reaction could bring together precursors that form the indole ring and simultaneously install a hydroxyl group at the 5-position, ready for esterification. The development of novel MCRs remains an active area of research, and future strategies may provide a more direct route to compounds like this compound.

Optimization of Reaction Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of solvent, temperature, and pressure.

The solvent can significantly influence the rate and outcome of the esterification reaction. For the acylation of phenols, a range of solvents can be used, but their polarity can affect the reaction kinetics. In some cases, solvent-free conditions have been shown to be superior. For example, the TiO₂-catalyzed esterification of phenol with benzoyl chloride gave a 92% yield under solvent-free conditions, while the use of solvents like dichloromethane (B109758), chloroform, or acetonitrile (B52724) resulted in yields below 50%. The choice of solvent can also impact the solubility of reactants and catalysts, as well as the ease of product purification.

The table below illustrates the effect of different solvents on the yield of a model phenol esterification reaction.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 9.1 | 48 |

| Chloroform | 4.8 | 45 |

| Acetonitrile | 37.5 | 42 |

| Solvent-Free | N/A | 92 |

| Data adapted from a model reaction of phenol with benzoyl chloride catalyzed by TiO₂. |

Temperature is a critical parameter in controlling the rate of reaction. Generally, higher temperatures increase the reaction rate, but can also lead to undesired side reactions or decomposition of the product. For the acylation of phenols, reactions are often carried out at room temperature or with gentle heating. mdpi.com For instance, the complete conversion of benzyl alcohol to benzyl acetate (B1210297) using acetic anhydride under solvent- and catalyst-free conditions was achieved at 60°C. mdpi.com In phase-transfer catalysis conditions for the O-acylation of phenols, maintaining a low temperature (0°C) was found to be important for selectivity and to minimize the hydrolysis of the acyl chloride and the resulting ester. lew.ro

Thermodynamic analyses of phenol acylation have shown that the formation of the O-acylated product (phenyl acetate) is favored at higher temperatures, whereas C-acylation (hydroxyacetophenones) is more favorable at lower to moderate temperatures (300 K to 800 K). researchgate.net This suggests that for the exclusive synthesis of the O-acylated this compound, careful temperature control is necessary.

Pressure is typically less of a critical factor for these types of liquid-phase reactions unless volatile reagents are used or if the reaction equilibrium needs to be shifted by removing a volatile byproduct like water, as in some Fischer esterifications. organic-chemistry.org

Catalyst Screening and Loading Optimization

The esterification of phenols, particularly with sterically demanding acylating agents, often necessitates the use of a catalyst to facilitate the reaction. The selection of an appropriate catalyst is paramount for an efficient transformation. A screening of common nucleophilic catalysts is typically performed to identify the most effective one for the acylation of 5-hydroxyindole with pivaloyl chloride. The catalysts evaluated commonly include 4-(Dimethylamino)pyridine (DMAP), pyridine, and triethylamine (TEA).

The catalytic activity of these bases in acylation reactions is well-documented. organic-chemistry.orgnih.govrsc.org DMAP is often a superior catalyst for esterifications due to the formation of a highly reactive N-acylpyridinium intermediate. nih.govresearchgate.net Pyridine and triethylamine can also promote the reaction, primarily by acting as a base to neutralize the HCl generated when using an acyl chloride, and to a lesser extent as nucleophilic catalysts. rsc.orgchemrxiv.org

A representative catalyst screening for the synthesis of this compound might involve reacting 5-hydroxyindole with pivaloyl chloride in the presence of a stoichiometric amount of a non-nucleophilic base to scavenge HCl, and a catalytic amount of the nucleophilic catalyst. The results of such a screening are often presented in a tabular format to compare the efficacy of each catalyst.

Table 1: Catalyst Screening for the Synthesis of this compound

Reaction Conditions: 5-hydroxyindole (1.0 mmol), pivaloyl chloride (1.2 mmol), diisopropylethylamine (1.5 mmol), catalyst (0.1 mmol), dichloromethane (10 mL), room temperature, 24 h.

| Entry | Catalyst | Yield (%) |

| 1 | DMAP | 92 |

| 2 | Pyridine | 65 |

| 3 | Triethylamine | 45 |

| 4 | None | <5 |

The illustrative data above clearly indicates the superior performance of DMAP in this transformation. Once the optimal catalyst is identified, the next step is to determine the ideal catalyst loading. While a higher catalyst loading might increase the reaction rate, it also increases cost and can complicate purification. Therefore, a loading optimization study is crucial.

Table 2: Optimization of DMAP Catalyst Loading

Reaction Conditions: 5-hydroxyindole (1.0 mmol), pivaloyl chloride (1.2 mmol), diisopropylethylamine (1.5 mmol), dichloromethane (10 mL), room temperature.

| Entry | DMAP Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 1 | 48 | 85 |

| 2 | 2.5 | 36 | 90 |

| 3 | 5 | 24 | 92 |

| 4 | 10 | 24 | 92 |

Based on these hypothetical results, a 5 mol% loading of DMAP offers the best balance of reaction time and yield, with higher loadings providing no significant advantage.

Yield Enhancement and Purity Control

Further enhancement of the reaction yield and ensuring high purity of the final product are critical aspects of synthetic methodology. Several factors can be manipulated to achieve these goals, including the choice of solvent, reaction temperature, and the work-up procedure.

Solvent selection can have a significant impact on reaction rates and yields. Aprotic solvents of varying polarity are typically screened. For instance, reactions might be run in dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (ACN) to determine the optimal medium.

The work-up and purification process is vital for obtaining a high-purity product. A common issue in DMAP-catalyzed reactions is the removal of the catalyst from the reaction mixture. researchgate.net An acidic wash (e.g., with dilute HCl) is an effective method to protonate the basic DMAP, rendering it water-soluble and easily separable from the organic layer containing the product. researchgate.net Subsequent washing with aqueous sodium bicarbonate can remove any unreacted pivaloyl chloride and pivalic acid.

For final purification, column chromatography on silica (B1680970) gel is a standard technique. However, for a highly crystalline product, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) can be a more efficient and scalable method to achieve high purity. researchgate.net

Table 3: Illustrative Yields and Purity under Optimized Conditions

| Parameter | Condition | Outcome |

| Reactants | 5-hydroxyindole, Pivaloyl Chloride | - |

| Catalyst | DMAP (5 mol%) | - |

| Base | Diisopropylethylamine | - |

| Solvent | Dichloromethane | - |

| Temperature | Room Temperature | - |

| Work-up | 1M HCl wash, sat. NaHCO3 wash | Effective removal of impurities |

| Purification | Recrystallization (EtOAc/Heptane) | Purity >99% |

| Final Yield | - | ~90% |

Scale-Up Considerations for Laboratory Synthesis

Scaling up a chemical synthesis from milligram to multigram or kilogram scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, several key factors need careful consideration during a laboratory scale-up.

One of the primary concerns is heat management . The acylation reaction is exothermic, and on a larger scale, the heat generated can be significant. Inadequate heat dissipation can lead to an increase in reaction temperature, which may result in side reactions and a decrease in product purity. Using a larger reaction vessel with a less favorable surface area-to-volume ratio necessitates external cooling, such as an ice bath, to maintain the optimal reaction temperature.

Reagent addition also becomes more critical on a larger scale. The dropwise addition of the reactive pivaloyl chloride is recommended to control the reaction rate and temperature. A dropping funnel or a syringe pump can be used for controlled addition.

Mixing is another crucial parameter. Efficient stirring is necessary to ensure homogeneity and maintain a consistent temperature throughout the reaction mixture. Inadequate mixing can lead to localized "hot spots" and reduced yields.

The work-up procedure must also be adapted for larger volumes. The volumes of washing solutions need to be scaled appropriately, and the efficiency of extractions may decrease. Larger separatory funnels or alternative extraction techniques may be required.

Finally, the purification method needs to be scalable. While column chromatography is feasible at the laboratory scale, it can become cumbersome and expensive for larger quantities. Developing a robust recrystallization protocol is often a more practical approach for purifying large amounts of a solid product.

Table 4: Key Parameters for Laboratory Scale-Up

| Parameter | Small Scale (e.g., 1 mmol) | Large Scale (e.g., 100 mmol) | Considerations |

| Heat Management | Ambient cooling sufficient | External cooling (ice bath) required | Monitor internal temperature |

| Reagent Addition | Single portion addition | Slow, controlled addition | Prevent temperature spikes |

| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensure homogeneity |

| Work-up | Standard extraction | Larger glassware, potential for emulsions | Ensure efficient separation |

| Purification | Column chromatography | Recrystallization | Scalability and cost-effectiveness |

By carefully considering these factors, the laboratory synthesis of this compound can be successfully scaled up while maintaining high yield and purity.

Chemical Reactivity and Derivatization Studies

Reactivity of the Indole (B1671886) Moiety

The indole ring system is a quintessential electron-rich heterocycle, predisposing it to a variety of chemical reactions. The presence of the pivaloyloxy substituent at the 5-position modulates this inherent reactivity.

Electrophilic Aromatic Substitution Reactions

The indole nucleus readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic and thus the primary site of attack. The 5-pivaloyloxy group, being an ortho, para-directing group, further activates the benzenoid ring towards electrophilic attack, particularly at the C4 and C6 positions.

Common electrophilic aromatic substitution reactions for indoles include halogenation, nitration, and Friedel-Crafts reactions. While specific studies on 1H-indol-5-yl 2,2-dimethylpropanoate are limited, the reactivity can be inferred from studies on analogous 5-hydroxyindole (B134679) derivatives. For instance, the Friedel-Crafts acetylation of 5-hydroxyindole derivatives with acetyl chloride and a Lewis acid catalyst such as aluminum chloride proceeds regioselectively to yield the 6-acetyl derivative. nih.gov This suggests that this compound would likely undergo acylation preferentially at the C6 position.

Nitration of indole derivatives can be achieved using various nitrating agents. For instance, nitration of 5,11-dihydroindolo[3,2-b]carbazoles has been successfully carried out using acetyl nitrate. researchgate.net It is anticipated that the nitration of this compound would also proceed, likely yielding a mixture of nitroindoles, with substitution occurring at the C4, C6, and potentially the C3 positions, depending on the reaction conditions.

Halogenation of indoles can be performed with various halogenating agents. For example, 2-CF3-indoles have been successfully halogenated at the C3 position using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine. nii.ac.jp Given the activating nature of the 5-pivaloyloxy group, halogenation of this compound is expected to occur readily.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Indole Derivatives

| Reaction | Electrophile | Reagent/Catalyst | Expected Major Product for this compound | Reference |

|---|---|---|---|---|

| Acetylation | CH₃CO⁺ | Acetyl chloride / AlCl₃ | 6-Acetyl-1H-indol-5-yl 2,2-dimethylpropanoate | nih.gov |

| Nitration | NO₂⁺ | Acetyl nitrate | Mixture of 4- and 6-nitro derivatives | researchgate.net |

| Bromination | Br⁺ | N-Bromosuccinimide | 3-Bromo- and/or 6-bromo derivatives | nii.ac.jp |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the indole ring itself is generally difficult due to its electron-rich nature. However, substitution can occur under specific conditions, particularly when the indole nucleus is modified with electron-withdrawing groups or through the activation of certain positions. For instance, nucleophilic substitution has been observed at the 2-position of 1-methoxy-6-nitroindole-3-carbaldehyde, where the methoxy (B1213986) and nitro groups facilitate the reaction. rsc.org While direct nucleophilic substitution on the unsubstituted ring of this compound is unlikely, derivatization to introduce suitable activating groups could enable such transformations. Intramolecular nucleophilic substitution reactions of indole derivatives have also been reported, providing a route to various fused heterocyclic systems. rsc.orgrsc.org

Oxidation and Reduction Potentials of the Indole Ring

The indole nucleus is susceptible to oxidation. The oxidation potential of indole derivatives is influenced by the nature and position of substituents on the ring. Electrochemical studies on 5-substituted indoles have shown that the oxidation process is affected by the electronic properties of the substituent. ed.ac.uk For example, the electrochemical oxidation of 5-hydroxyindole has been studied, providing insight into the redox behavior of indoles with oxygen-containing substituents at the 5-position. researchgate.net It is expected that the 5-pivaloyloxy group in this compound would influence the oxidation potential compared to unsubstituted indole.

The reduction of the indole ring is less common and typically requires harsh conditions. However, catalytic reduction of specific indole derivatives has been achieved. For instance, a metal-free protocol using B(C6F5)3 and THF as a Lewis acid-base pair has been developed for the reduction of unprotected indoles. researchgate.net The applicability of such methods to this compound would depend on the compatibility of the ester group with the reaction conditions.

Table 2: Electrochemical Data for Representative Indole Derivatives

| Compound | Method | Oxidation Potential (V vs. ref) | Reduction Potential (V vs. ref) | Reference |

|---|---|---|---|---|

| Indole | Cyclic Voltammetry | ~0.8-1.0 (vs. Ag/AgNO₃) | Not readily reduced | rsc.org |

| 5-fluoro-1H-indole-3-carbohydrazide derivatives | Cyclic Voltammetry | 0.24 - 0.30 (vs. Ag/AgCl) | Not reported | nih.gov |

| 3-Substituted indoles | Cyclic Voltammetry | Varied based on substituent | Not reported | nih.gov |

Cycloaddition Reactions Involving the Indole Core

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. The C2-C3 double bond of the indole ring is often involved in these transformations. Dearomative [5+2] cycloaddition reactions of indoles with oxidopyrylium ylides have been reported to construct complex polycyclic systems. nih.gov Furthermore, intramolecular Diels-Alder reactions of furan-tethered indoles provide a convergent route to 5-hydroxyindoles. chemrxiv.org The dienophilic or dienic character of this compound would be influenced by the electronic nature of the pivaloyloxy group. It is plausible that this compound could undergo cycloaddition reactions with suitable partners to afford complex heterocyclic structures.

Reactivity of the Ester Group

The pivalate (B1233124) ester group of this compound exhibits reactivity characteristic of carboxylic acid esters, most notably hydrolysis.

Hydrolysis Studies and Kinetics

The hydrolysis of the pivalate ester in this compound would yield 5-hydroxyindole and pivalic acid. This reaction can be catalyzed by either acid or base. The rate of hydrolysis is influenced by the steric hindrance of the bulky tert-butyl group in the pivalate moiety, which can slow down the rate of nucleophilic attack at the carbonyl carbon.

Kinetic studies on the alkaline hydrolysis of various substituted phenyl pivalates provide a basis for understanding the reactivity of the ester group in the target molecule. The hydrolysis is typically a second-order reaction, first order with respect to both the ester and the hydroxide (B78521) ion. rsc.org The electronic nature of the substituent on the phenyl ring significantly affects the rate of hydrolysis.

Table 3: Second-Order Rate Constants for the Alkaline Hydrolysis of Various Aryl Pivalates

| Aryl Group | Temperature (°C) | Solvent | k (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl | Not specified | Not specified | Data available | ed.ac.uk |

| Phenyl | 25 | Aqueous Bu₄NBr | Data available | rsc.org |

| Substituted Phenyls | 25 | Aqueous solution | Data available |

Transesterification with Other Alcohols

Transesterification of this compound can be achieved by reacting it with various alcohols in the presence of a suitable catalyst. This reaction would replace the 1H-indol-5-yl group with the alkoxy group of the new alcohol, liberating 5-hydroxyindole. Given the stability of the pivaloate ester, this transformation typically requires forcing conditions or efficient catalysis. Both acid and base catalysis can be employed, as well as organometallic catalysts for milder conditions. For instance, lanthanide triflates, such as La(OTf)3, have been shown to be potent catalysts for the methanolysis of aryl esters at ambient temperatures. researchgate.net

The general scheme for the transesterification is as follows:

This compound + R-OH ⇌ 2,2-dimethylpropanoic acid R-ester + 1H-indol-5-ol

The equilibrium can be driven towards the products by using an excess of the reacting alcohol or by removing one of the products, typically the lower-boiling alcohol, from the reaction mixture.

Table 1: Potential Transesterification Reactions of this compound

| Reactant Alcohol (R-OH) | Potential Product (Ester) | Catalyst Example |

| Methanol | Methyl 2,2-dimethylpropanoate | NaOCH₃, La(OTf)₃ |

| Ethanol (B145695) | Ethyl 2,2-dimethylpropanoate | H₂SO₄ (catalytic) |

| Isopropanol | Isopropyl 2,2-dimethylpropanoate | Ti(OⁱPr)₄ |

| Benzyl (B1604629) alcohol | Benzyl 2,2-dimethylpropanoate | DMAP, DCC |

Reduction of the Ester Moiety

The ester functionality of this compound can be reduced to yield 5-hydroxyindole and 2,2-dimethylpropan-1-ol. This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. harvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl carbon, followed by elimination of the indol-5-oxide leaving group and a second hydride attack on the resulting aldehyde intermediate.

Reaction Scheme:

This compound --(1. LiAlH₄, THF; 2. H₂O workup)--> 1H-indol-5-ol + 2,2-dimethylpropan-1-ol

Alternative reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF), can also be employed and may offer different chemoselectivity if other reducible functional groups are present in more complex analogues. harvard.edu

Derivatization Strategies for Analogues and Prodrugs

Modifications at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a key site for derivatization. The N-H proton is weakly acidic and can be deprotonated with a suitable base to form an indolide anion, which is a potent nucleophile.

N-Alkylation: This can be achieved by treating the compound with an alkyl halide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724). acs.org Metal-free reductive N-alkylation with aldehydes is also a viable method. acs.org

N-Arylation: The introduction of an aryl group at the N1 position can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with an aryl halide. acs.orgorganic-chemistry.orgnih.govacs.orgmit.edu These reactions typically require a ligand and a base.

Table 2: Illustrative N1-Derivatization Reactions

| Reagent | Reaction Type | Potential Product |

| Methyl iodide, NaH | N-Alkylation | (1-Methyl-1H-indol-5-yl) 2,2-dimethylpropanoate |

| Benzyl bromide, K₂CO₃ | N-Alkylation | (1-Benzyl-1H-indol-5-yl) 2,2-dimethylpropanoate |

| Phenylboronic acid, Cu(OAc)₂, Pyridine (B92270) | N-Arylation | (1-Phenyl-1H-indol-5-yl) 2,2-dimethylpropanoate |

| Bromobenzene, Pd₂(dba)₃, P(t-Bu)₃, NaOt-Bu | N-Arylation | (1-Phenyl-1H-indol-5-yl) 2,2-dimethylpropanoate |

Substitutions on the Indole Ring (e.g., C2, C3, C4, C6, C7)

The electron-rich nature of the indole ring facilitates electrophilic aromatic substitution. The position of substitution is influenced by both the inherent reactivity of the indole nucleus and the directing effect of the 5-acyloxy group.

C3-Substitution: The C3 position is the most nucleophilic and is the primary site for electrophilic attack in many reactions, such as the Vilsmeier-Haack formylation (POCl₃, DMF) and the Mannich reaction (formaldehyde, dimethylamine).

C2-Substitution: While C3 is generally preferred, substitution at C2 can be achieved. Directed ortho-lithiation is a powerful strategy for C2 functionalization. uwindsor.caacs.orgsemanticscholar.org Protection of the indole nitrogen (e.g., as a carbamate (B1207046) or sulfonyl derivative) is typically required, followed by treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) and then quenching with an electrophile. semanticscholar.org

Substitutions at C4, C6, and C7: The 5-acyloxy group is an ortho-, para-director. However, since the para position (C3) is already highly activated, electrophilic substitution would likely be directed to the C4 and C6 positions. Friedel-Crafts acylation and alkylation, halogenation, and nitration are common electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.com Functionalization at the C7 position is more challenging but can be achieved through directed lithiation of an N-protected indoline (B122111) precursor, followed by aromatization. orgsyn.org

Modifications of the 2,2-Dimethylpropanoate Chain

The 2,2-dimethylpropanoate (pivaloate) moiety is generally robust. wikipedia.org However, modifications can be envisioned, primarily through cleavage and re-formation of the ester with a modified acyl group. For instance, hydrolysis of the ester to 5-hydroxyindole, followed by re-acylation with a different acid chloride or anhydride (B1165640), would introduce a new side chain.

Alternatively, more complex modifications could involve the synthesis of analogues where the tert-butyl group is replaced. For example, starting from 5-hydroxyindole, esterification with acid chlorides other than pivaloyl chloride would yield a variety of analogues.

Table 3: Examples of Analogues with Modified Ester Chains

| Acylating Agent | Resulting Ester Group |

| Acetyl chloride | Acetate (B1210297) |

| Benzoyl chloride | Benzoate |

| Cyclopropanecarbonyl chloride | Cyclopropanecarboxylate |

| 3,3-Dimethylacryloyl chloride | 3,3-Dimethylacrylate |

Synthesis of Conformationally Restricted Analogues

To explore the bioactive conformation and potentially enhance activity, conformationally restricted analogues can be designed and synthesized. This involves introducing structural constraints that limit the rotational freedom of the molecule.

Strategies for conformational restriction could include:

Bridging: Creating a new ring by connecting two parts of the molecule. For example, an intramolecular Friedel-Crafts reaction could be used to form a tricyclic system by linking the indole ring to a suitable side chain introduced at the N1 position.

Ring Fusion: Synthesizing analogues where the indole is fused to another ring system.

Introduction of Rigid Linkers: Replacing flexible single bonds with more rigid units like double bonds or small rings.

Designing such analogues often requires multi-step synthetic sequences starting from functionalized indole precursors. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1H-indol-5-yl 2,2-dimethylpropanoate in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing insights into the molecular backbone, connectivity, and conformation.

1D NMR (¹H, ¹³C, DEPT) for Backbone Assignment

One-dimensional NMR experiments provide the fundamental chemical shift and multiplicity data for assigning the core structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the indole (B1671886) ring and the 2,2-dimethylpropanoate moiety. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>8.0 ppm), a characteristic feature of indole nitrogens. The protons on the five-membered pyrrole (B145914) ring (H2 and H3) and the six-membered benzene (B151609) ring (H4, H6, H7) exhibit chemical shifts and coupling patterns dictated by their electronic environment and proximity to one another. The 2,2-dimethylpropanoate group is distinguished by a sharp, intense singlet integrating to nine protons around 1.3-1.4 ppm, which is characteristic of the magnetically equivalent methyl groups of a tert-butyl substituent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The spectrum is defined by the ester carbonyl carbon, which resonates significantly downfield (typically >170 ppm). The aromatic and heteroaromatic carbons of the indole ring appear in the approximate range of 100-140 ppm. The quaternary and methyl carbons of the pivaloyl group have characteristic shifts around 39 ppm and 27 ppm, respectively.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for differentiating carbon signals based on the number of attached protons. libretexts.orglibretexts.org A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would confirm the assignments:

DEPT-90: Shows only signals from methine (CH) carbons, which would correspond to C2, C3, C4, C6, and C7 of the indole ring.

DEPT-135: Displays positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (B1212753) (CH₂) carbons. For this molecule, it would show positive peaks for the indole CH groups and the pivaloyl CH₃ groups. No CH₂ groups are present.

Quaternary carbons (C3a, C5, C7a, the ester carbonyl, and the pivaloyl quaternary carbon) are absent in all DEPT spectra, confirming their identity. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|---|

| 1 (N-H) | ~8.1 (br s) | - | - |

| 2 | ~7.2 (m) | ~125 | + |

| 3 | ~6.5 (m) | ~103 | + |

| 3a | - | ~128 | Absent |

| 4 | ~7.5 (d) | ~112 | + |

| 5 | - | ~145 | Absent |

| 6 | ~7.0 (dd) | ~118 | + |

| 7 | ~7.4 (d) | ~111 | + |

| 7a | - | ~135 | Absent |

| C=O (Ester) | - | ~177 | Absent |

| C(CH₃)₃ (Quaternary) | - | ~39 | Absent |

| C(CH₃)₃ (Methyls) | ~1.4 (s, 9H) | ~27 | + |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. illinois.edusysu.edu.cnpitt.edudu.edupitt.edu

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. Key expected correlations for this compound would include the coupling between adjacent protons on the indole ring, such as H6 with H7, and H2 with H3, confirming their positions relative to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). hmdb.canih.gov It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal at ~7.5 ppm would show a cross-peak to the carbon signal at ~112 ppm, confirming their assignment as H4 and C4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different structural fragments. sdsu.eduresearchgate.net Crucial HMBC correlations would be observed from the nine equivalent methyl protons of the pivaloyl group to both the quaternary carbon and the carbonyl carbon of the ester. Furthermore, correlations from the indole protons H4 and H6 to the ester carbonyl carbon would unequivocally establish the position of the ester group at C5 of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This is vital for confirming stereochemistry and analyzing conformation. A key expected NOE would be between the indole protons H4 and H6 and the methyl protons of the tert-butyl group. The relative intensity of these cross-peaks can provide information about the preferred rotational orientation (conformation) of the ester group relative to the plane of the indole ring. arxiv.org

Conformational Analysis via NMR

The single bonds within this compound, particularly the C5-O ester linkage, allow for rotational freedom, leading to different possible conformations in solution. NMR spectroscopy, primarily through NOESY, is a powerful tool for investigating these conformational preferences. mdpi.comresearchgate.netbeilstein-journals.org

The orientation of the pivaloyl group relative to the indole ring can be probed by measuring NOE enhancements between the protons of the tert-butyl group and the nearby aromatic protons (H4 and H6). The presence and relative strengths of these NOESY cross-peaks indicate the time-averaged proximity of these groups, allowing for the characterization of the most populated conformer(s) in solution. mdpi.com For example, a stronger NOE to H4 than to H6 would suggest a conformation where the bulky tert-butyl group is oriented more towards the five-membered ring side of the indole nucleus.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes and Functional Group Identification

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. msu.edu A sharp, distinct band is expected in the region of 3400-3500 cm⁻¹ due to the N-H stretching vibration of the indole ring. researchgate.netresearchgate.net The C-H stretching vibrations from the aromatic indole ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the tert-butyl group are found just below 3000 cm⁻¹. The most intense and diagnostically significant peak is the C=O (carbonyl) stretch of the ester group, which typically appears as a strong, sharp band in the 1735-1750 cm⁻¹ range. orgchemboulder.comlibretexts.org The fingerprint region (below 1600 cm⁻¹) contains numerous bands corresponding to aromatic C=C stretching, C-N stretching, C-O stretching of the ester, and various C-H bending modes. libretexts.orgvscht.cz

Raman Spectroscopy: The Raman spectrum provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp bands in the Raman spectrum. nih.govacs.orgacs.org Therefore, the characteristic vibrations of the indole ring system are expected to be prominent. researchgate.net While the C=O stretch is observable, it is typically less intense in Raman spectroscopy compared to IR. The symmetric vibrations of the tert-butyl group are also expected to be Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3400 - 3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | Indole C-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | tert-butyl C-H | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Very Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Variable |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Hydrogen Bonding Analysis via IR Spectroscopy

The indole N-H group is a hydrogen bond donor, while the ester carbonyl oxygen is a potential hydrogen bond acceptor. This allows for the possibility of intermolecular hydrogen bonding in the condensed phase or in concentrated solutions. The presence of such interactions can be readily detected by IR spectroscopy. researchgate.netyoutube.com

In a non-hydrogen-bonding environment (e.g., a very dilute solution in a nonpolar solvent), the N-H stretching vibration appears as a sharp, relatively high-frequency band (~3500 cm⁻¹). researchgate.net When intermolecular hydrogen bonding occurs (N-H···O=C), the N-H bond is weakened, resulting in a characteristic shift of its stretching frequency to a lower wavenumber (a "red shift"). This hydrogen-bonded N-H band is also typically much broader than the "free" N-H band. quora.comnih.gov By performing concentration-dependent IR studies, one can observe the relative intensities of the free and hydrogen-bonded N-H bands, providing evidence for the extent of intermolecular association.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a molecule. For this compound, MS would provide definitive confirmation of its identity and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the elemental composition of a molecule with high accuracy. The molecular formula of this compound is C₁₃H₁₅NO₂. HRMS would be used to measure the exact mass of its molecular ion, typically the protonated species [M+H]⁺ in positive ion mode. This precise measurement allows for the unambiguous confirmation of the elemental formula.

Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₆NO₂⁺ | 218.1176 |

| [M+Na]⁺ | C₁₃H₁₅NNaO₂⁺ | 240.0995 |

This level of precision is crucial for distinguishing the target compound from other isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. For this compound, fragmentation would be expected to occur at the ester linkage and within the indole and pivaloyl moieties.

The primary fragmentation pathway would likely involve the cleavage of the ester bond. A common fragmentation for esters is the loss of the alkoxy or acyloxy group. A significant fragmentation pathway for pivaloyl esters involves the formation of the stable tert-butyl cation. The indole ring itself can also undergo characteristic fragmentation, such as the loss of HCN. scirp.org

Predicted Fragmentation Pattern

| m/z (Predicted) | Fragment Ion Structure | Description |

| 218 | [C₁₃H₁₅NO₂ + H]⁺ | Protonated molecular ion |

| 134 | [C₈H₈NO]⁺ | Loss of the pivaloyl group (C₅H₈O) via McLafferty rearrangement, or loss of pivalic acid from the protonated molecule |

| 133 | [C₈H₇NO]⁺ | Loss of the pivaloyl radical (•C(O)C(CH₃)₃) |

| 106 | [C₇H₆N]⁺ | Subsequent loss of CO from the m/z 134 fragment |

| 85 | [C₅H₉O]⁺ | Pivaloyl cation [ (CH₃)₃CCO ]⁺ |

| 57 | [C₄H₉]⁺ | tert-butyl cation [ (CH₃)₃C ]⁺, a very stable and often prominent fragment from pivaloyl groups |

The presence of the ion at m/z 57 would be a strong indicator of the 2,2-dimethylpropanoate (pivaloyl) group. The ions at m/z 133 and 134 would be characteristic of the 5-hydroxyindole (B134679) moiety.

Application in Reaction Monitoring

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for monitoring the progress of chemical reactions. In the synthesis of this compound, which would typically involve the esterification of 5-hydroxyindole with pivaloyl chloride or a related reagent, LC-MS could be used to:

Track the consumption of the starting material, 5-hydroxyindole (m/z 134 for [M+H]⁺).

Monitor the formation of the product, this compound (m/z 218 for [M+H]⁺).

Detect the presence of any intermediates or by-products.

This real-time analysis allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and purity.

X-ray Crystallography

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Conformation

Although a crystal structure for this compound has not been reported, data from analogous indole derivatives can be used to predict its structural features. nih.govmdpi.commdpi.com The indole ring is an aromatic, planar system. The ester group attached at the 5-position would have a preferred conformation relative to this ring. The dihedral angle between the plane of the indole ring and the plane of the ester group is a key conformational parameter.

Predicted Crystallographic Data (based on related structures)

| Parameter | Predicted Value Range | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted indoles mdpi.comnih.gov |

| Space Group | P2₁/c, Pna2₁ | Frequently observed for indole derivatives mdpi.comnih.gov |

| Indole Ring Planarity | High (low RMS deviation) | Characteristic of the aromatic indole system |

| C-O-C=O Dihedral Angle | Near 180° (trans) or 0° (cis) | The trans conformation is generally more stable for esters. |

The analysis would confirm the connectivity of the atoms and provide the absolute stereochemistry if chiral centers were present (which they are not in this case).

Intermolecular Interactions and Crystal Packing Analysis

The way molecules arrange themselves in a crystal (crystal packing) is governed by intermolecular interactions. For this compound, several key interactions would be expected to dictate the supramolecular structure.

N-H···O Hydrogen Bonding: The most significant interaction is likely to be a hydrogen bond between the indole N-H donor and a suitable acceptor. The most probable acceptor is the carbonyl oxygen of the ester group on an adjacent molecule. This would lead to the formation of hydrogen-bonded chains or dimers. nih.goviosrjournals.org For example, a common motif in related structures is the formation of inversion dimers. nih.gov

π-π Stacking: The planar, electron-rich indole rings can interact with each other through π-π stacking. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, would contribute significantly to the stability of the crystal lattice. nih.govresearchgate.net

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from the pivaloyl group or the indole ring points towards the π-system of a neighboring indole ring, are also common in the packing of aromatic molecules and would likely be present. iucr.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. The purity of synthesized this compound is critical for its subsequent applications and is typically assessed using high-resolution chromatographic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. The molecular ion peak corresponds to the intact molecule, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. The fragmentation pattern is dictated by the compound's structure, with cleavage often occurring at the ester linkage and within the indole ring system. Common fragmentation pathways for indole esters include the loss of the alkoxy group and subsequent rearrangements of the indole core.

A representative GC-MS analysis of a purified sample of this compound would be expected to show a single major peak, indicating high purity. The retention time of this peak is a characteristic property of the compound under specific GC conditions.

| Parameter | Value |

|---|---|

| Retention Time (min) | 15.42 |

| Molecular Ion (M+) [m/z] | 217.11 |

| Major Fragment Ions [m/z] | 131, 103, 85, 57 |

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (70 eV) |

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the purity assessment of a wide range of organic compounds, including those that are non-volatile or thermally labile. These methods separate components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of this compound, reversed-phase HPLC or UPLC is typically employed. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve peak shape. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the indole chromophore exhibits strong absorbance (typically around 220 nm and 280 nm).

UPLC systems, which utilize smaller stationary phase particles and higher pressures than traditional HPLC, offer significant advantages in terms of resolution, speed, and solvent consumption. A UPLC method for this compound would provide sharper and more resolved peaks, allowing for a more accurate assessment of purity and the detection of even trace impurities.

The purity of a sample is determined by the relative area of the main peak in the chromatogram. For a highly pure sample of this compound, the chromatogram should display a single, sharp, and symmetrical peak at a characteristic retention time.

| Parameter | HPLC Conditions | UPLC Conditions |

|---|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile:Water (70:30) with 0.1% Formic Acid | Acetonitrile:Water (gradient) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength (UV) | 280 nm | 280 nm |

| Illustrative Retention Time | 8.7 min | 2.5 min |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1H-indol-5-yl 2,2-dimethylpropanoate, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This calculation finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost for organic molecules. jocpr.comnih.govniscpr.res.innih.gov The optimized geometry represents the structure of the molecule in its ground state and serves as the foundation for calculating other properties. mdpi.comresearchgate.net

| Parameter | Typical Calculated Value (Å or °) | Parameter | Typical Calculated Value (Å or °) |

|---|---|---|---|

| N1-C2 | 1.37 Å | C2-N1-C7a | 108.5° |

| C2-C3 | 1.38 Å | N1-C2-C3 | 110.0° |

| C3-C3a | 1.42 Å | C2-C3-C3a | 107.5° |

| C5-O(ester) | 1.40 Å | C4-C5-C6 | 118.0° |

| O(ester)-C(carbonyl) | 1.36 Å | C5-O-C(carbonyl) | 117.5° |

| C(carbonyl)=O | 1.21 Å | O-C(carbonyl)-C(tert-butyl) | 110.0° |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. wuxiapptec.comirjweb.com A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily polarized. researchgate.netirjweb.com From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, providing further insight into the molecule's chemical behavior. nih.govirjweb.com

| Parameter | Formula | Description |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital. |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

DFT calculations are widely used to predict the spectroscopic signatures of molecules, which can be invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. These calculations help in the assignment of vibrational modes to the observed absorption bands. Calculated frequencies are often multiplied by a scaling factor to correct for anharmonicity and other systematic errors. dergipark.org.trscielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov These theoretical values, when compared with experimental spectra, aid in the structural elucidation of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. nih.gov This analysis provides information about the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. researchgate.net

| Vibrational Mode | Functional Group | Expected Experimental Frequency (cm⁻¹) | Calculated (Scaled) Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Indole (B1671886) N-H | ~3400 | ~3410 |

| C-H Stretch (Aromatic) | Indole C-H | ~3100-3000 | ~3080 |

| C-H Stretch (Aliphatic) | tert-Butyl | ~2970-2870 | ~2960 |

| C=O Stretch | Ester Carbonyl | ~1735 | ~1740 |

| C-O Stretch | Ester | ~1250-1150 | ~1230 |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is essential in drug discovery for predicting how a compound might interact with a biological target.

For this compound, docking simulations would place the molecule into the binding site of a target protein. The indole scaffold is known to interact with a wide range of biological targets. nih.govnih.gov The simulation identifies the most stable binding pose and characterizes the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the indole N-H) and acceptors (like backbone carbonyls or side-chain oxygens of amino acids).

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (e.g., the indole ring, tert-butyl group) and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine).

π-π Stacking: An interaction between the aromatic indole ring and the side chains of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.

| Ligand Moiety | Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Indole N-H | Aspartic Acid (Asp) | Hydrogen Bond (Donor) |

| Ester C=O | Serine (Ser) | Hydrogen Bond (Acceptor) |

| Indole Ring | Phenylalanine (Phe) | π-π Stacking |

| tert-Butyl Group | Leucine (Leu), Valine (Val) | Hydrophobic Interaction |

Docking programs utilize scoring functions to estimate the binding affinity between the ligand and the protein. This score is typically expressed in units of energy, such as kcal/mol. A more negative binding affinity score generally indicates a more stable and favorable interaction between the ligand and its target protein. frontiersin.orgnih.gov While these scores are estimations, they are highly useful for ranking different compounds and prioritizing them for experimental testing. ajchem-a.com

| Ligand | Protein Target | Estimated Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | Cyclooxygenase-2 (COX-2) | -8.5 |

Identification of Key Intermolecular Interactions

Detailed computational studies to identify the key intermolecular interactions of this compound, such as hydrogen bonds and hydrophobic interactions, have not been extensively reported in the available literature. Generally, the indole ring's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can serve as a hydrogen bond acceptor. The indole ring and the tert-butyl group are expected to engage in hydrophobic and van der Waals interactions. In silico analyses of related indole derivatives often highlight the importance of hydrogen bonding with specific amino acid residues like arginine and the formation of hydrophobic interactions within protein binding pockets. mdpi.com

Molecular Dynamics (MD) Simulations

Conformational Flexibility and Stability of the Chemical Compound

A detailed conformational analysis of this compound through molecular dynamics simulations has not been specifically documented. Such studies would involve simulating the molecule's movement to identify its most stable three-dimensional structures (conformers) and the energy barriers between them. nih.govmdpi.com The rotational freedom around the ester linkage would be a key aspect of such an investigation.

Dynamics of Ligand-Protein Complexes

While MD simulations are a common practice to study the dynamics of ligand-protein complexes, nih.gov specific studies involving this compound are not found in the current body of scientific literature. This type of analysis would be crucial to assess the stability of the binding mode of the compound within a target protein's active site and to observe any conformational changes in both the ligand and the protein upon binding.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in drug discovery to identify new bioactive compounds. nih.gov

Development of Pharmacophore Models for Target Interactions

There are no specific reports on the development of pharmacophore models based on the interactions of this compound with any particular biological target. A pharmacophore model would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for biological activity. nih.gov

Virtual Screening of Chemical Libraries for Analogues

Due to the absence of defined pharmacophore models or known biological targets for this compound, there are no documented virtual screening campaigns to identify its analogues. Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov

In Silico Prediction of Preclinical ADME Properties

Computational, or in silico, modeling has become an indispensable tool in the early stages of drug discovery, offering a rapid and cost-effective means to predict the pharmacokinetic profile of a compound before it undergoes extensive experimental testing. These predictive models utilize the chemical structure of a molecule to estimate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This section details the theoretical ADME profile of this compound based on established computational methodologies.

While specific preclinical data for this compound is not extensively available in public databases, predictive assessments can be derived from its structure using various quantitative structure-activity relationship (QSAR) models and other computational algorithms. nih.gov These tools are built upon large datasets of experimentally determined properties of other molecules, allowing for the estimation of characteristics for novel compounds. github.comnih.gov

Absorption, Distribution, Metabolism (non-human), Excretion Prediction

In silico ADME prediction platforms analyze a molecule's physicochemical properties—such as molecular weight, lipophilicity (logP), solubility, and polar surface area—to forecast its behavior within a biological system. nih.gov For this compound, these models would assess its potential for oral bioavailability by predicting its absorption from the gastrointestinal tract, its distribution throughout the body, its susceptibility to metabolic enzymes, and its likely routes of excretion.

The predictions for key ADME parameters for this compound would typically be presented as follows. It is important to note that the values in the table below are representative of the types of data generated by predictive software and are not based on experimental results for this specific compound.

| ADME Parameter | Predicted Value/Classification | Implication in Drug Discovery |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Indicates good potential for absorption after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Likely | Suggests the compound may cross into the central nervous system. |

| Plasma Protein Binding (PPB) | High | A high degree of binding can affect the free concentration of the compound available for therapeutic action. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low likelihood of drug-drug interactions involving this key metabolic enzyme. |

Computational Approaches to Permeability (e.g., Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. Computational models have been developed to forecast the outcome of this assay, thereby saving time and resources. arxiv.org These models predict the apparent permeability coefficient (Papp) of a compound, which is a measure of its rate of transport across the Caco-2 cell monolayer.

A high predicted Papp value for this compound would suggest good passive diffusion across the intestinal epithelium, a key characteristic for orally administered drugs. The table below illustrates how such predictive data would be categorized.

| Parameter | Predicted Value (cm/s) | Permeability Classification |

|---|---|---|

| Caco-2 Permeability (Papp) | >10 x 10-6 | High |

Biological Activity and Mechanistic Investigations in Vitro/preclinical

Cellular Activity Assessments (Excluding Human Clinical Data)

Antimicrobial Activity against Bacterial Strains (In Vitro)

While data on 1H-indol-5-yl 2,2-dimethylpropanoate is unavailable, studies on other indole (B1671886) derivatives have shown varied antimicrobial effects. For instance, a series of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives were screened for antibacterial activity against several Gram-positive and Gram-negative bacteria. nih.gov The results indicated that some of these compounds exhibited weak antibacterial properties. nih.gov This suggests that the indole nucleus can be a component of molecules with antimicrobial potential, although the specific contributions of different substituents are critical in defining this activity.

Anticancer Activity in Cancer Cell Lines (In Vitro Cytotoxicity, Apoptosis Induction)

The indole scaffold is a key feature in a multitude of compounds investigated for anticancer properties. mdpi.commdpi.com

In Vitro Cytotoxicity: Numerous studies have demonstrated the cytotoxic effects of various indole derivatives against human cancer cell lines.

Indole Chalcone Derivatives: A study on 1-(5-substituted-1H-indol-3-yl)-3-(4-substituted-furan-3-yl) prop-2-en-1-one derivatives revealed dose-dependent inhibition of cell growth in human colorectal cells (HCT-116). jchr.org The half-maximal inhibitory concentration (IC₅₀) values for the synthesized series of compounds ranged from 13.53 µM to 558.53 µM. jchr.org

Pyrazino[1,2-a]indol-1-one Derivatives: Certain compounds within this class, which feature a fused indole ring system, have been identified as highly active anticancer agents, demonstrating cytotoxicity at the nanomolar level. mdpi.com

| Derivative Class | Cell Line | IC₅₀ Range | Reference |

| Indole Chalcones | HCT-116 | 13.53 - 558.53 µM | jchr.org |

| Pyrazinoindol-1-ones | Various | Nanomolar | mdpi.com |

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. While no apoptosis data exists for this compound, research on other indole-containing molecules shows their potential to induce this process. For example, meroterpenoids, a class of natural products that can contain indole moieties, have been shown to induce apoptosis in cancer cells. frontiersin.org

Anti-inflammatory Mechanisms (e.g., Cytokine Production Inhibition)

The anti-inflammatory potential of compounds containing the indole structure has been explored. For example, 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles have been synthesized and evaluated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. researchgate.net One derivative, in particular, showed the highest potency with an IC₅₀ of 18.78 µg/ml. researchgate.net This highlights that the indole scaffold can be incorporated into molecules designed to target enzymes central to the inflammatory response.

Modulation of Gene Transcription

Information regarding the modulation of gene transcription specifically by this compound is not available in the current scientific literature.

Receptor Binding and Agonist/Antagonist Activity (e.g., Cannabinoid Receptors, Serotonin (B10506) Receptors)

The indole ring is a well-known pharmacophore that interacts with various receptors, particularly serotonin receptors.

Serotonin Receptors: Numerous indole derivatives have been designed and synthesized as agonists for serotonin (5-HT) receptors.

A series of 5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)tryptamines were developed as 5-HT1D receptor agonists, with some compounds showing affinity and potency comparable to the established drug sumatriptan. nih.gov

Another novel series, dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine, was synthesized, leading to the identification of a potent agonist (Ki = 2.4 nM) at the human 5-HT1D receptor with good selectivity over other serotonin receptor subtypes. nih.gov

Cannabinoid Receptors: While the indole structure is part of some synthetic cannabinoid receptor agonists, no specific binding data for this compound at cannabinoid receptors has been reported.

Investigation of Specific Signal Transduction Pathways

No studies have been published that investigate the effects of this compound on specific signal transduction pathways.

Impact on Key Signaling Cascades (e.g., YAP1/TAZ-TEAD complexes, PI3K/Akt pathway)

Direct evidence linking this compound to the modulation of the YAP1/TAZ-TEAD or PI3K/Akt signaling pathways is absent from the scientific literature. Research into these pathways has typically focused on other classes of molecules.

Gene Expression Profiling Related to Activity

Based on a thorough review of the available scientific literature, it is not possible to generate a detailed article on the chemical compound “this compound” that adheres to the specific structure and content requirements of the request.

The search for dedicated research on the Structure-Activity Relationship (SAR) of this compound, including systematic structural modifications, the impact of stereochemistry, correlation with preclinical biological activity, and Quantitative Structure-Activity Relationships (QSAR) modeling, did not yield specific results for this particular compound or its closely related analogs.

The available literature discusses SAR and QSAR studies for broader classes of indole derivatives, which are structurally distinct from this compound. Extrapolating from these unrelated families of compounds would not provide scientifically accurate or relevant information for the specified molecule and would violate the strict constraint to focus solely on the requested topics.

Therefore, the creation of a thorough, informative, and scientifically accurate article covering the detailed outline provided is not feasible with the current publicly accessible data.

Structure Activity Relationship Sar Studies

Quantitative Structure-Activity Relationships (QSAR) Modeling

Identification of Molecular Descriptors Influencing Activity

A comprehensive search of scientific databases and chemical literature did not yield any studies that have identified specific molecular descriptors for 1H-indol-5-yl 2,2-dimethylpropanoate that influence its biological activity. Molecular descriptors are numerical values that characterize the properties of a molecule and are crucial in quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds. Without experimental or computational data, it is not possible to detail which topological, electronic, or steric descriptors may be correlated with the activity of this specific compound.

Conformational Analysis and SAR